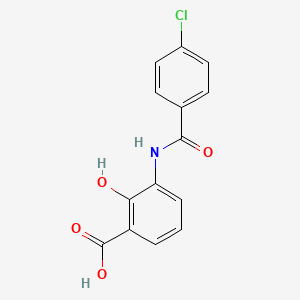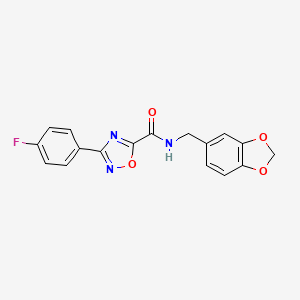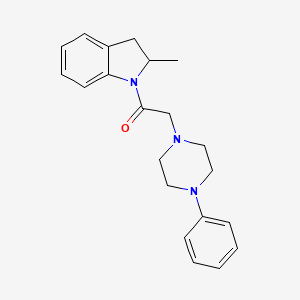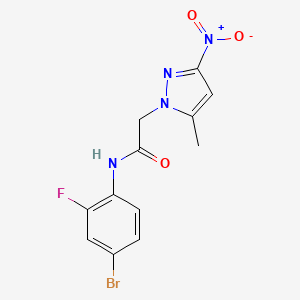![molecular formula C11H11N5O4S2 B11490813 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B11490813.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This method is efficient and yields high purity products. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The thiadiazole ring can undergo substitution reactions, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenated compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly urease.
Medicine: Its derivatives have shown promise as antimicrobial agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)thioacetamide
Compared to these compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H11N5O4S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H11N5O4S2/c12-10-14-15-11(22-10)21-5-9(18)13-4-6-3-7(16(19)20)1-2-8(6)17/h1-3,17H,4-5H2,(H2,12,14)(H,13,18) |
InChI Key |
IGTWBTJLZCKXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CNC(=O)CSC2=NN=C(S2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11490733.png)
![N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11490743.png)

![3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11490754.png)
![Methyl 3,4,5-trimethoxy-2-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11490759.png)

![[4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenoxy]acetic acid](/img/structure/B11490774.png)
![Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11490784.png)

![N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11490801.png)
![1-(2-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11490802.png)
![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11490806.png)
![Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11490808.png)

